tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as iodine and tert-butyl chloroformate, along with catalysts to facilitate the reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the iodine atom could yield various substituted pyrazolo[1,5-a]pyrazine derivatives .
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Uniqueness
tert-Butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is unique due to the presence of the iodine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H18IN3O3 |
---|---|
Molecular Weight |
379.19 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H18IN3O3/c1-12(2,3)19-11(18)15-4-5-16-9(6-15)10(13)8(7-17)14-16/h17H,4-7H2,1-3H3 |
InChI Key |
COIDGPCVTCTZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C(=N2)CO)I)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.